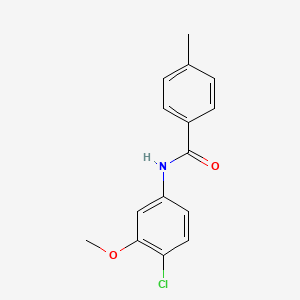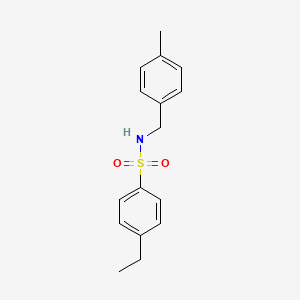
N-(4-chloro-3-methoxyphenyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-3-methoxyphenyl)-4-methylbenzamide, also known as CM-157, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been shown to exhibit various biochemical and physiological effects. In
Applications De Recherche Scientifique
N-(4-chloro-3-methoxyphenyl)-4-methylbenzamide has been studied for its potential therapeutic applications in various areas, including neuroprotection, anti-inflammatory effects, and analgesia. In a study conducted by Zhang et al., N-(4-chloro-3-methoxyphenyl)-4-methylbenzamide was shown to have neuroprotective effects in a mouse model of cerebral ischemia-reperfusion injury. The study demonstrated that N-(4-chloro-3-methoxyphenyl)-4-methylbenzamide reduced brain infarct volume and improved neurological deficits. In another study by Xu et al., N-(4-chloro-3-methoxyphenyl)-4-methylbenzamide was shown to have anti-inflammatory effects in a mouse model of acute lung injury. The study demonstrated that N-(4-chloro-3-methoxyphenyl)-4-methylbenzamide reduced lung inflammation and improved lung function. Additionally, N-(4-chloro-3-methoxyphenyl)-4-methylbenzamide has been shown to have analgesic effects in a study conducted by Wang et al., where it was found to reduce pain sensitivity in rats.
Mécanisme D'action
The mechanism of action of N-(4-chloro-3-methoxyphenyl)-4-methylbenzamide is not fully understood. However, studies have suggested that it may act through various pathways, including the activation of the adenosine monophosphate-activated protein kinase (AMPK) pathway and the inhibition of the nuclear factor kappa B (NF-κB) pathway. The activation of the AMPK pathway has been shown to have neuroprotective and anti-inflammatory effects, while the inhibition of the NF-κB pathway has been shown to reduce inflammation.
Biochemical and Physiological Effects
N-(4-chloro-3-methoxyphenyl)-4-methylbenzamide has been shown to exhibit various biochemical and physiological effects. In a study conducted by Zhang et al., N-(4-chloro-3-methoxyphenyl)-4-methylbenzamide was found to increase the expression of brain-derived neurotrophic factor (BDNF) and reduce the expression of pro-inflammatory cytokines in a mouse model of cerebral ischemia-reperfusion injury. BDNF is a protein that promotes the survival and growth of neurons, while pro-inflammatory cytokines are proteins that promote inflammation. In another study by Xu et al., N-(4-chloro-3-methoxyphenyl)-4-methylbenzamide was found to reduce the levels of pro-inflammatory cytokines in a mouse model of acute lung injury. Additionally, N-(4-chloro-3-methoxyphenyl)-4-methylbenzamide has been shown to reduce pain sensitivity in rats, as demonstrated in a study conducted by Wang et al.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-chloro-3-methoxyphenyl)-4-methylbenzamide in lab experiments is its potential therapeutic applications in various areas, including neuroprotection, anti-inflammatory effects, and analgesia. Additionally, N-(4-chloro-3-methoxyphenyl)-4-methylbenzamide is a synthetic compound, which allows for greater control over its properties and purity. However, a limitation of using N-(4-chloro-3-methoxyphenyl)-4-methylbenzamide in lab experiments is the lack of understanding of its mechanism of action, which may make it difficult to optimize its use in various applications.
Orientations Futures
There are several future directions for the study of N-(4-chloro-3-methoxyphenyl)-4-methylbenzamide. One potential direction is to further investigate its mechanism of action in order to optimize its use in various therapeutic applications. Additionally, future studies could explore the potential of N-(4-chloro-3-methoxyphenyl)-4-methylbenzamide in treating other conditions, such as neurodegenerative diseases and chronic pain. Furthermore, studies could investigate the potential of N-(4-chloro-3-methoxyphenyl)-4-methylbenzamide in combination with other compounds to enhance its therapeutic effects. Overall, the study of N-(4-chloro-3-methoxyphenyl)-4-methylbenzamide has the potential to lead to the development of novel therapies for various diseases and conditions.
Méthodes De Synthèse
The synthesis of N-(4-chloro-3-methoxyphenyl)-4-methylbenzamide involves the reaction between 4-chloro-3-methoxyaniline and 4-methylbenzoyl chloride in the presence of a base, such as triethylamine. This reaction results in the formation of N-(4-chloro-3-methoxyphenyl)-4-methylbenzamide, which can be purified through recrystallization or column chromatography.
Propriétés
IUPAC Name |
N-(4-chloro-3-methoxyphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-10-3-5-11(6-4-10)15(18)17-12-7-8-13(16)14(9-12)19-2/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFHDCSEGVUBEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-methoxyphenyl)-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzyl-4-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}piperazine](/img/structure/B5767228.png)


![N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5767253.png)


![2,5-dioxo-1-phenyl-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5767283.png)
![N'-(4-ethylbenzylidene)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbohydrazide](/img/structure/B5767290.png)
![N'-[(5-bromo-2-thienyl)methylene]-4-(cyclopentyloxy)benzohydrazide](/img/structure/B5767295.png)

![5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5767308.png)

